ethyl (E)-2-acetyl-3-ethoxybut-2-enoate
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Overview
Description
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes an acetyl group, an ethoxy group, and a butenoic acid ethyl ester moiety. Its molecular formula is C10H16O4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol under acidic conditions to form the ester. The reaction is usually carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: ethyl (E)-2-acetyl-3-ethoxybut-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester using reducing agents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, where esters are used to modify the solubility and bioavailability of drugs.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl (E)-2-acetyl-3-ethoxybut-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the acetyl and ethoxy groups.
Methyl butanoate: Another ester with a similar backbone but different substituents.
Uniqueness: ethyl (E)-2-acetyl-3-ethoxybut-2-enoate is unique due to its combination of functional groups, which impart specific chemical properties and reactivity. The presence of the acetyl group enhances its reactivity in nucleophilic substitution reactions, while the ethoxy group influences its solubility and volatility.
Properties
Molecular Formula |
C10H16O4 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (E)-2-acetyl-3-ethoxybut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h5-6H2,1-4H3/b9-8+ |
InChI Key |
HRRZQHSALUPAON-CMDGGOBGSA-N |
Isomeric SMILES |
CCO/C(=C(\C(=O)C)/C(=O)OCC)/C |
Canonical SMILES |
CCOC(=C(C(=O)C)C(=O)OCC)C |
Origin of Product |
United States |
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